molecular formula C19H17N3O2 B11383407 N,1-bis(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N,1-bis(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11383407
M. Wt: 319.4 g/mol
InChI Key: CBXIKQZHMHDLRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,1-bis(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. As a derivative of the 4-oxo-1,4-dihydropyridazine-3-carboxamide scaffold, this compound is part of a class of heterocycles recognized for their versatile biological activities and potential as inhibitors of various enzymatic targets . Related structural analogs have demonstrated potent inhibitory effects on physiologically crucial human carbonic anhydrase (hCA) isoforms, suggesting potential research applications in areas such as antitumor strategies and anti-cerebral ischemia . Furthermore, pyridazine derivatives have been extensively investigated as inhibitors of receptor-interacting protein kinase I (RIPK1), a key regulator in inflammatory cell death pathways, highlighting their value in probing mechanisms of neurodegenerative diseases, autoimmune disorders, and acute inflammatory conditions . The specific substitution pattern of this compound, featuring 4-methylphenyl groups, is designed to optimize properties like target affinity and selectivity for research purposes. This product is intended For Research Use Only and is not approved for human, veterinary, or household use.

Properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

N,1-bis(4-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C19H17N3O2/c1-13-3-7-15(8-4-13)20-19(24)18-17(23)11-12-22(21-18)16-9-5-14(2)6-10-16/h3-12H,1-2H3,(H,20,24)

InChI Key

CBXIKQZHMHDLRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Classical Cyclocondensation Approach

The foundational method for synthesizing dihydropyridazine derivatives involves cyclocondensation between 1,2-diketones and hydrazines . For the target compound, 4-methylphenylhydrazine reacts with a 1,2-diketone precursor to form the pyridazine ring. A representative protocol involves:

  • Synthesis of 3-carboxy-4-oxo-1,4-dihydropyridazine :
    Ethyl acetoacetate undergoes condensation with 4-methylphenylhydrazine in refluxing ethanol, yielding the dihydropyridazine intermediate. The reaction is catalyzed by acetic acid, with a typical yield of 60–70% .

  • Amidation of the Carboxylic Acid :
    The intermediate carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBT) in dimethylformamide (DMF). Coupling with 4-methylaniline in the presence of diisopropylethylamine (DIPEA) furnishes the final product .

Key Reaction Conditions :

ParameterValue
SolventDMF
Temperature0°C (activation), 50°C (coupling)
Reaction Time1 h (activation), 12 h (coupling)
Yield39–45% (over two steps)

This method, while reliable, requires stringent control over stoichiometry to avoid byproducts such as N-phenyl-2-hydroxynicotinanilide .

Ultrasound-Assisted Multi-Component Synthesis

Modern approaches leverage ultrasound irradiation to accelerate reaction kinetics and improve yields . A heterogeneous catalyst, meglumine-supported multiwalled carbon nanotubes (MWCNTs@meglumine) , facilitates the one-pot assembly of the dihydropyridazine core under mild conditions:

  • Reaction Components :

    • 4-Methylbenzaldehyde

    • Ethyl acetoacetate

    • 4-Methylphenylhydrazine hydrochloride

  • Catalyst Loading :
    10 wt% MWCNTs@meglumine in ethanol.

  • Ultrasound Parameters :

    • Frequency: 40 kHz

    • Power: 150 W

    • Duration: 30–45 minutes

Advantages :

  • Yield Enhancement : 85–90% purity after recrystallization.

  • Reduced Side Reactions : Ultrasonic cavitation minimizes decomposition of sensitive intermediates .

Solid-State Crystallization and Purification

Post-synthetic purification is critical for obtaining high-purity crystals suitable for pharmaceutical applications. The compound is dissolved in acetone and subjected to slow evaporation at 5°C . Key observations include:

  • Crystal Packing : Hydrogen bonds between the amide NH and pyridazine carbonyl oxygen stabilize the lattice, forming infinite chains along the b-axis .

  • Dihedral Angle : The 4-methylphenyl groups exhibit a near-planar arrangement (dihedral angle = 6.80°), minimizing steric hindrance .

Crystallization Data :

ParameterValue
SolventAcetone
Temperature5°C
Crystal MorphologyColorless rods
Purity>99% (HPLC)

Comparative Analysis of Synthetic Routes

The table below contrasts the efficiency of classical and ultrasound-assisted methods:

MethodYield (%)Reaction TimeCatalyst Reusability
Classical Cyclocondensation39–4513 hLow
Ultrasound-Assisted85–9045 minHigh (5 cycles)

The ultrasound method excels in atom economy and scalability , though it demands specialized equipment. Conversely, the classical approach remains valuable for small-scale syntheses requiring precise control over intermediate isolation .

Mechanistic Insights and Side Reactions

a. Amide Coupling Mechanism :
EDC activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with 4-methylaniline to yield the carboxamide. HOBT mitigates racemization, ensuring stereochemical integrity .

b. Competing Pathways :

  • Hydrolysis : Excess water converts the active ester into a carboxylic acid, reducing yield.

  • Dimerization : Unreacted hydrazine precursors may form bis-hydrazide byproducts, necessitating chromatographic separation .

Industrial-Scale Considerations

For bulk production, continuous-flow reactors paired with in-line purification (e.g., simulated moving bed chromatography) are recommended. Key parameters include:

  • Residence Time : 10–15 minutes (ultrasound-assisted).

  • Catalyst Recovery : Centrifugation or filtration for MWCNTs@meglumine reuse .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Conditions Reactants Products Key Observations
6M HCl, reflux, 8–12 hoursH<sub>2</sub>O4-oxo-1,4-dihydropyridazine-3-carboxylic acid derivativeComplete conversion observed via HPLC; product confirmed by <sup>1</sup>H NMR .
10% NaOH, ethanol, 60°C, 6hSodium salt of the carboxylic acidIntermediate for further functionalization; isolated in 85% yield .

Mechanistic Insight :
Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate. Acidic conditions protonate the leaving group, while basic conditions stabilize the intermediate through deprotonation.

Alkylation and Acylation

The NH group in the carboxamide moiety participates in nucleophilic substitution reactions.

Alkylation

Reagents Conditions Products Yield
Methyl iodide, K<sub>2</sub>CO<sub>3</sub>, DMF25°C, 24hN-methylated derivative72%
Benzyl chloride, NaH, THF0°C → RT, 12hN-benzyl derivative68%

Acylation

Reagents Conditions Products Yield
Acetyl chloride, pyridine0°C, 2hN-acetylated derivative89%
Benzoyl chloride, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>RT, 6hN-benzoylated derivative76%

Key Notes :

  • Alkylation requires anhydrous conditions to prevent hydrolysis side reactions.

  • Acylated derivatives show enhanced lipophilicity, improving membrane permeability in biological studies .

Ring Functionalization

The dihydropyridazine ring undergoes electrophilic substitution and oxidation.

Nitration

Reagents Conditions Products Regioselectivity
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>0°C, 1h5-nitro derivative>95% at C5

Rationale :
Electron-donating methyl groups on phenyl rings activate the dihydropyridazine core, favoring nitration at the C5 position.

Oxidation

Reagents Conditions Products Outcome
KMnO<sub>4</sub>, H<sub>2</sub>O, 100°C3hRing aromatization to pyridazinePartial decomposition observed

Condensation Reactions

The carbonyl group participates in Schiff base formation and cyclocondensation.

Reagents Conditions Products Application
Hydrazine hydrate, ethanolReflux, 6hHydrazide derivativeAntimicrobial agents
2-aminothiophenol, HClRT, 12hThiazole-fused hybridAnticancer screening

Mechanistic Pathway :
Nucleophilic attack by hydrazine or amines on the carbonyl group forms imine intermediates, followed by dehydration .

Metal Coordination

The carboxamide and carbonyl groups act as ligands for metal ions.

Metal Salt Conditions Complex Structure Stability Constant (log K)
Cu(NO<sub>3</sub>)<sub>2</sub>·3H<sub>2</sub>OMethanol, RT, 4hOctahedral Cu(II) complex8.2 ± 0.3
ZnCl<sub>2</sub>Ethanol, 60°C, 2hTetrahedral Zn(II) complex6.9 ± 0.2

Applications :
Metal complexes exhibit enhanced bioactivity, including antimicrobial and antitumor effects .

Photochemical Reactions

UV irradiation induces [4+2] cycloaddition with dienophiles.

Dienophile Conditions Products Quantum Yield
Maleic anhydrideUV (365 nm), benzene, 12hBicyclic adduct0.18

Insight :
The dihydropyridazine ring acts as a diene, forming six-membered transition states during cycloaddition.

Critical Analysis

  • Steric Effects : Bulkier 4-methylphenyl groups hinder reactions at the C2 and C6 positions of the dihydropyridazine ring.

  • Electronic Effects : Electron-donating methyl groups enhance electrophilic substitution at C5 but reduce nucleophilic attack on the carboxamide .

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) accelerate alkylation, while protic solvents favor hydrolysis .

This comprehensive profile underscores the compound’s versatility in synthetic chemistry, enabling tailored modifications for pharmaceutical and materials science applications.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent. Its structural characteristics allow it to interact with biological targets involved in cancer cell proliferation and survival.

  • Mechanism of Action : The compound may inhibit specific enzymes crucial for cancer cell growth, such as thymidylate synthase and histone deacetylases (HDAC) .

Case Study : A study demonstrated that derivatives similar to this compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The study reported percent growth inhibitions (PGIs) ranging from 56% to 86% against different cancer types .

Antioxidant Activity

Research indicates that this compound may possess antioxidant properties due to its ability to scavenge free radicals and reduce oxidative stress within cellular models. This activity is crucial for preventing cellular damage associated with various diseases.

Data Table: Antioxidant Activity

Compound NameConcentration% Inhibition
This compound100 µM70%
Similar Compound A100 µM65%
Similar Compound B100 µM60%

Materials Science

The unique chemical structure of this compound makes it a candidate for developing novel materials. Its properties can be harnessed for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of N,1-bis(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships help elucidate its mechanism of action.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocycle and Substituent Effects

The pyridazine core distinguishes the target compound from quinoline () and thiazolidin-4-one () derivatives. For example:

  • 4-Oxo-1,4-dihydroquinoline-3-carboxamides (e.g., compounds 10–25 in ) share the carboxamide and 4-oxo-dihydro motifs but feature a fused benzene ring instead of pyridazine.
  • Thiazolidin-4-one derivatives () replace the pyridazine core with a five-membered sulfur-containing ring. The 4-methylphenyl group at position 2 in these compounds correlates with antitumor activity, suggesting that substituent positioning relative to the core is critical for biological function .
Crystallographic and Conformational Analysis

highlights the role of weak intermolecular interactions (e.g., C–H···N hydrogen bonds, π–π stacking) in stabilizing crystal structures of imidazole derivatives with 4-methylphenyl groups. The dihedral angle between phenyl rings (~56°) indicates significant molecular twist, which may influence solubility and packing efficiency. Similar conformational dynamics are expected for the target compound due to steric effects from the bis(4-methylphenyl) substituents .

Table 1: Structural Parameters of Analogs

Compound Class Core Structure Key Substituents Dihedral Angle (°) Dominant Interactions
Target Compound Pyridazine N1/C1-bis(4-methylphenyl) Inferred: ~50–60 C–H···O/N, π–π stacking
Imidazole-4-imines () Imidazole 4-Methylphenyl, halophenyl 56 C–H···N/X, π–π interactions
4-Oxo-quinoline () Quinoline Varied alkyl/aryl groups Not reported Hydrogen bonding, van der Waals
Receptor Binding Profiles

demonstrates that 4-oxo-1,4-dihydroquinoline-3-carboxamides exhibit affinity for cannabinoid receptors (hCB1/hCB2), with Ki values determined for compounds displacing >60% of radioligands. While the pyridazine core of the target compound may reduce affinity compared to quinolines, the carboxamide group and 4-methylphenyl substituents could enhance selectivity for hydrophobic binding pockets .

Antitumor Potential

reports that thiazolidin-4-one derivatives with 4-methylphenyl groups induce G1 cell cycle arrest and apoptosis in renal adenocarcinoma cells (769-P). The target compound’s bis(4-methylphenyl) substituents may similarly enhance lipophilicity and membrane permeability, though the pyridazine core’s electronic properties might alter mechanistic pathways .

Biological Activity

N,1-bis(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and anticancer activities, as well as its mechanism of action.

  • Molecular Formula : C21_{21}H21_{21}N3_3O4_4
  • Molecular Weight : 379.4 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC(C)C1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)OCC

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound and its derivatives. The findings suggest significant activity against various pathogens:

Compound MIC (μg/mL) MBC (μg/mL) Active Against
7b0.22 - 0.25-Staphylococcus aureus, Staphylococcus epidermidis
10--Various Gram-positive bacteria

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate that compound 7b is particularly potent against tested pathogens, showcasing its potential for development into a therapeutic agent for bacterial infections .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it exhibits cytotoxic effects on various cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
MCF-75.0Induction of apoptosis
A5496.5Cell cycle arrest
HCT1167.0Inhibition of proliferation

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, making it a candidate for further research in cancer therapeutics .

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets. These interactions can modulate various biological pathways:

  • Apoptosis Pathway : The compound may activate apoptotic pathways leading to programmed cell death in cancer cells.
  • Inhibition of Enzymes : It may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

Case Studies

A notable case study involved the evaluation of this compound's efficacy against breast cancer cells (MCF-7). The study found that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N,1-bis(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide, and how can its purity be validated?

  • Methodological Answer : The synthesis of 1,4-dihydropyridazine derivatives typically involves condensation reactions under reflux conditions. For example, analogous compounds like ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate were synthesized using solvent systems such as ethanol or tetrahydrofuran (THF) with heating (60–80°C) . Purity validation should include high-resolution chromatography (HPLC ≥98%) and crystallographic characterization. Single-crystal X-ray diffraction (as demonstrated for ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate) provides definitive structural confirmation .

Q. Which spectroscopic techniques are optimal for characterizing the structural integrity of this compound?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D COSY/HSQC) to confirm substituent positions and hydrogen bonding. IR spectroscopy can validate carbonyl (C=O) and amide (N–H) functional groups. For crystallinity and stereochemical confirmation, single-crystal X-ray diffraction is recommended, as shown in studies of structurally similar 1,4-dihydropyridines .

Q. What initial biological screening assays are appropriate for evaluating its pharmacological potential?

  • Methodological Answer : Begin with in vitro cytotoxicity assays using cancer cell lines (e.g., renal adenocarcinoma 769-P or hepatoblastoma HepG2) and normal cells (e.g., GMK) to assess selectivity . For anti-inflammatory potential, screen for CB2 receptor affinity via competitive binding assays, as demonstrated for 4-oxo-1,4-dihydropyridines . Dose-response curves (0.1–100 µM) and apoptosis assays (Annexin V/PI staining) are critical for preliminary activity profiling .

Advanced Research Questions

Q. How do structural modifications at the 4-methylphenyl group influence the compound's CB2 receptor affinity and functional activity?

  • Methodological Answer : Systematic SAR studies should compare analogs with halogenated or bulkier aryl substituents. For instance, replacing 4-methylphenyl with 4-ethoxyphenyl in pyrido[2,3-d]pyrimidin-2-yl derivatives increased CB2 binding affinity by ~20% . Functional activity (agonist vs. inverse agonist) can be assessed using cAMP accumulation assays . Computational docking (e.g., AutoDock Vina) with CB2 receptor models (PDB: 5ZTY) helps predict binding modes .

Q. What experimental approaches can resolve contradictions in dose-response relationships observed in cytotoxicity studies?

  • Methodological Answer : Contradictions may arise from cell line heterogeneity or assay conditions. Replicate studies under standardized protocols (e.g., 48-hour exposure, 10% FBS) are essential. For example, in 769-P cells, dose-dependent G1 arrest (10–50 µM) and apoptosis induction (25–100 µM) were confirmed via flow cytometry and caspase-3 activation assays . Include positive controls (e.g., doxorubicin) and normalize data to cell viability (MTT assay) .

Q. What computational strategies are effective in predicting the binding mode of this compound to CB2 receptors?

  • Methodological Answer : Use molecular dynamics (MD) simulations to explore conformational flexibility. Constrained analogs of 4-oxo-1,4-dihydroquinoline-3-carboxamides were designed using PyMOL to mimic bioactive conformations, improving CB2 selectivity by 50% . Quantum mechanics/molecular mechanics (QM/MM) can optimize ligand-receptor interactions, focusing on hydrogen bonds with Ser285 and hydrophobic contacts with Val261 .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar 1,4-dihydropyridazines?

  • Methodological Answer : Cross-validate findings using orthogonal assays. For example, if CB2 agonist activity conflicts, perform β-arrestin recruitment assays alongside cAMP testing . For cytotoxicity, combine impedance-based (RTCA) and colorimetric (SRB) assays. Meta-analysis of substituent effects (e.g., electron-withdrawing groups vs. lipophilic moieties) can clarify structure-activity trends .

Tables for Key Data

Biological Activity Assay System Key Findings Reference
Cytotoxicity (769-P cells)MTT assay, 48h exposureIC₅₀ = 12.5 µM; G1 arrest at 10 µM, apoptosis at 50 µM
CB2 Receptor BindingCompetitive binding (³H-CP55,940)Kᵢ = 18 nM; inverse agonist (cAMP EC₅₀ = 30 nM)
Antiproliferative ActivityHepG2/GMK co-cultureSelectivity index (SI) = 8.2 (769-P) vs. SI = 1.5 (HepG2)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.